molecular formula C14H13NO4 B580699 5-(2,5-Dimethoxyphenyl)picolinic acid CAS No. 1261994-86-8

5-(2,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B580699
CAS No.: 1261994-86-8
M. Wt: 259.261
InChI Key: GLHARYJNHKKWBK-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol It is a derivative of picolinic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Mechanism of Action

based on the structure of picolinic acid, it is likely that the compound interacts with metal ions, such as zinc, and may influence biological processes through metal chelation . This interaction can affect various molecular targets and pathways, including enzyme activity and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the methoxy substitutions on the phenyl ring.

    2,5-Dimethoxypyridine: A related compound where the pyridine ring is substituted with methoxy groups.

    2,5-Dimethoxybenzoic Acid: A compound with a similar substitution pattern on a benzoic acid core.

Uniqueness

5-(2,5-Dimethoxyphenyl)picolinic acid is unique due to the combination of the picolinic acid core with the 2,5-dimethoxyphenyl substitution. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-4-6-13(19-2)11(7-10)9-3-5-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHARYJNHKKWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681372
Record name 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-86-8
Record name 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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